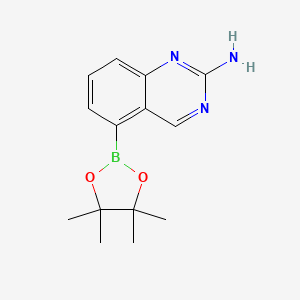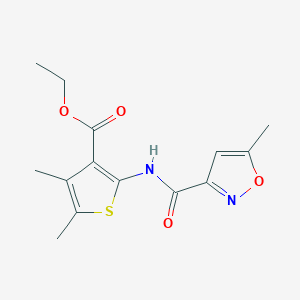![molecular formula C22H22N4 B2541712 N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-60-1](/img/structure/B2541712.png)
N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for various biological activities. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (M.tb) . These compounds have been modified in various ways to enhance their activity and selectivity for different biological targets.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the design and creation of novel compounds with specific substituents that can influence their biological activity. For instance, the synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines has been reported, with variations in the 5-alkyl, 5-aryl, and 5-heteroaryl substituents . These modifications are part of structure-activity relationship (SAR) studies that aim to identify the most effective analogs for inhibiting M.tb growth.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often characterized using various spectroscopic and crystallographic techniques. For example, a related compound was characterized by FT-IR, NMR, Mass spectroscopies, and single-crystal X-ray diffraction methods . The molecular geometry can be optimized using density functional theory (DFT) to obtain geometric parameters, vibrational wavenumbers, and chemical shifts, which are then compared with experimental data to ensure accuracy .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions to introduce different functional groups or to synthesize new derivatives. For instance, pyrazolo[5,1-a]pyrimidines containing a benzooxazole moiety were synthesized from phenylamine derivatives through reactions with active methylene compounds . These reactions are crucial for expanding the chemical diversity and potential pharmacological profiles of the pyrazolo[1,5-a]pyrimidine scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a benzenesulfonyl group and various substituents on the pyrazolo[1,5-a]pyrimidine core resulted in a series of compounds with a wide range of serotonin 5-HT6 receptor antagonistic potencies . These properties are not always correlated with simple physicochemical characteristics, indicating the complexity of the interactions between these compounds and their biological targets . Additionally, nonsteroidal anti-inflammatory drug (NSAID) activity has been observed in some pyrazolo[1,5-a]pyrimidine derivatives, with modifications to the core structure influencing their anti-inflammatory properties and reducing ulcerogenic activity .
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Facile Synthesis Techniques : Research highlighted efficient synthesis techniques for creating novel pyrazole derivatives with significant antimicrobial activities. This emphasizes the utility of such compounds in developing new antimicrobial agents (Idrees et al., 2019).
Modification of Hydrogels : Another study involved the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including aromatic amines, showcasing applications in medical fields due to enhanced thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Characterization and Biological Activity : Research on the synthesis of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes revealed potent in vitro cytotoxic activity against human leukemia cells and some antimicrobial activity, illustrating the potential for developing anticancer and antimicrobial agents (Asegbeloyin et al., 2014).
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : A study on pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, highlighting their potential in drug discovery for various diseases (Titi et al., 2020).
Biomedical Applications
Antimicrobial and Anti-inflammatory Agents : Research on the synthesis of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety showed these compounds exhibit promising antimicrobial and anti-inflammatory activities. Such findings underscore the potential use of these derivatives in developing new treatments for infections and inflammation (Kendre et al., 2015).
Potential Agents Against Lung Cancer Cells : Another study synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their inhibitory effects on A549 lung cancer cell growth. This research points to the potential of such derivatives in creating novel anticancer therapies (Zhang et al., 2008).
Orientations Futures
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry and have been used in the design of drugs . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Propriétés
IUPAC Name |
N-benzyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-16(2)20-13-21(23-14-17-9-5-3-6-10-17)26-22(25-20)19(15-24-26)18-11-7-4-8-12-18/h3-13,15-16,23H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLVKBACEAGELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



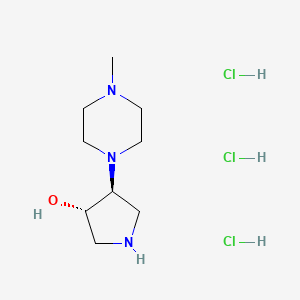
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2541635.png)
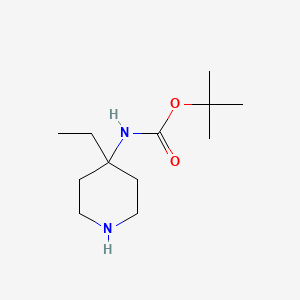
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2541638.png)
![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)
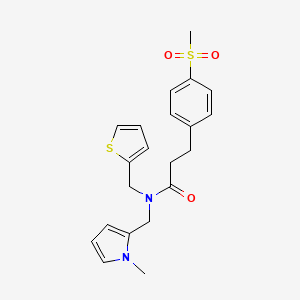
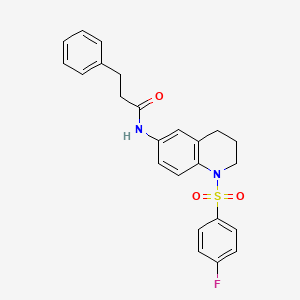
![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541642.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2541644.png)
![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide](/img/structure/B2541646.png)
